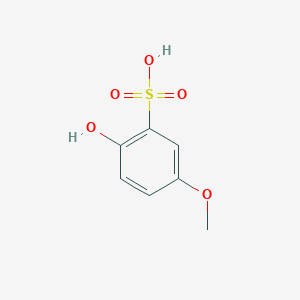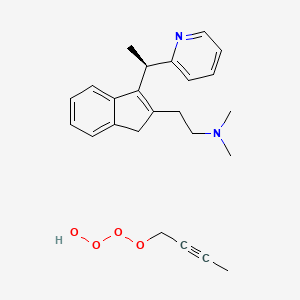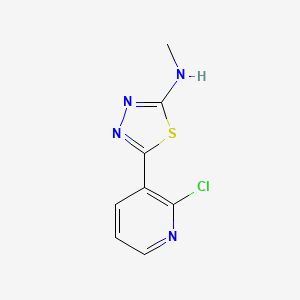
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the condensation of 2-chloropyridine-3-carboxylic acid chloride with appropriate thiadiazole precursors. One common method involves the use of 1,3-bis(silyloxy)-1,3-butadienes, which react with 2-chloropyridine-3-carboxylic acid chloride under controlled conditions to form the desired product . The reaction is usually carried out at low temperatures to avoid the formation of complex mixtures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Agrochemicals: It is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
5-(2-chloropyridin-3-yl)pentanoates: These compounds share a similar pyridine moiety but differ in their overall structure and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in their ring systems and substituents.
Uniqueness
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring with a chlorinated pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC名 |
5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-10-8-13-12-7(14-8)5-3-2-4-11-6(5)9/h2-4H,1H3,(H,10,13) |
InChIキー |
WZKMXVSDIWMITB-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


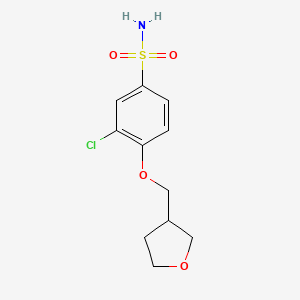
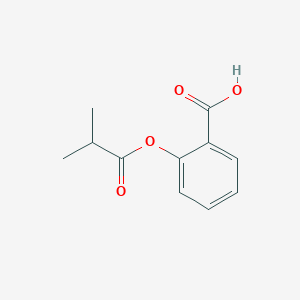
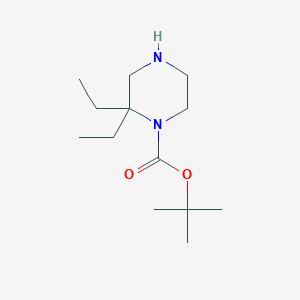
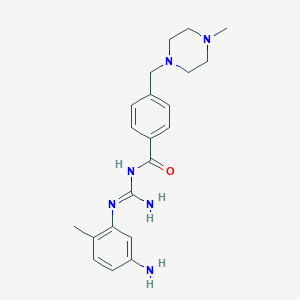

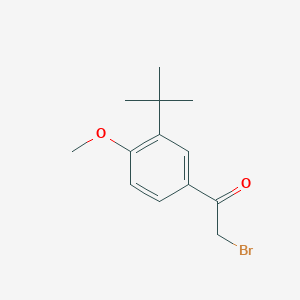
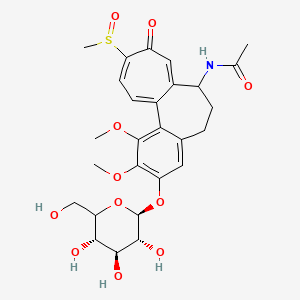
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

